Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Overview
Description
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of (1S,3R)-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of (1S,3R)-3-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific stereochemistry.
Mechanism of Action
The mechanism by which Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds such as:
Isopropyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate: Differing in stereochemistry, which can lead to different biological activities and reactivity.
Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester, affecting its physical and chemical properties.
Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate: Another ester derivative with an ethyl group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
propan-2-yl 3-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXNLQKVHOCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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